molecular formula C17H13Cl2FO3 B3130714 Methyl 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate CAS No. 344281-42-1

Methyl 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate

Cat. No. B3130714
CAS RN: 344281-42-1
M. Wt: 355.2 g/mol
InChI Key: LBUNFDUXLKICFY-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate, or MFCB for short, is a synthetic organic compound used for a variety of scientific research applications. It is a versatile compound that can be used in a variety of experimental settings.

Scientific Research Applications

1. Molecular Docking and Spectroscopic Studies

Methyl 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has been studied for its molecular docking and spectroscopic properties. A study by Vanasundari et al. (2018) explored its vibrational bands, molecular stability, and reactivity. It was also identified as a candidate for nonlinear optical materials, with potential biological activities, including inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

2. AMPA Receptor Antagonism

Research by Chenard et al. (2001) included a series of compounds related to this compound to probe the structure-activity relationship for AMPA receptor inhibition. These studies help in understanding the compound's influence on the central nervous system (Chenard et al., 2001).

3. Synthesis and Analytical Characterization

McLaughlin et al. (2016) presented a synthesis and analytical characterization of a compound closely related to this compound. This study provides valuable insights into the synthetic pathways and structural analysis of similar compounds (McLaughlin et al., 2016).

4. In Vitro Cytotoxicity and EGFR Tyrosine Kinase Inhibition

Mphahlele et al. (2017) evaluated derivatives of this compound for in vitro cytotoxicity against cancer cells and their potential as inhibitors of epidermal growth factor receptor tyrosine kinase. This research contributes to the understanding of its potential in cancer therapy (Mphahlele et al., 2017).

properties

IUPAC Name

methyl 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FO3/c1-23-17(22)12(16-13(19)3-2-4-14(16)20)9-15(21)10-5-7-11(18)8-6-10/h2-8,12H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUNFDUXLKICFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169714
Record name Methyl 4-chloro-α-(2-chloro-6-fluorophenyl)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

344281-42-1
Record name Methyl 4-chloro-α-(2-chloro-6-fluorophenyl)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344281-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-α-(2-chloro-6-fluorophenyl)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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